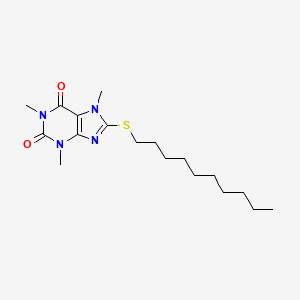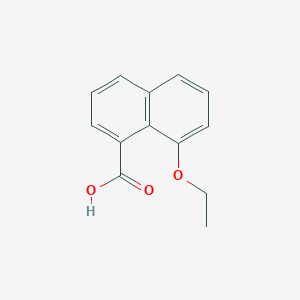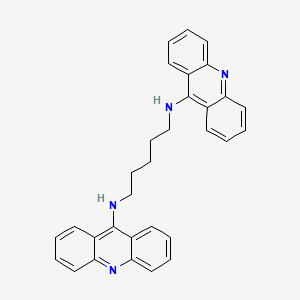
N,N'-Bis(9-acridinyl)-1,5-pentanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(9-acridinyl)-1,5-pentanediamine is a compound belonging to the class of acridine derivatives. Acridine and its derivatives are well-known for their ability to intercalate into DNA, making them significant in the field of medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(9-acridinyl)-1,5-pentanediamine typically involves the reaction of 9-chloroacridine with 1,5-pentanediamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the amine group, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(9-acridinyl)-1,5-pentanediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions: N,N’-Bis(9-acridinyl)-1,5-pentanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction could produce reduced acridine derivatives.
科学的研究の応用
N,N’-Bis(9-acridinyl)-1,5-pentanediamine has several scientific research applications, including:
Chemistry: Used as a DNA intercalating agent in studies involving DNA-binding properties and mechanisms.
Biology: Investigated for its potential to inhibit the replication of cancer cells by binding to DNA.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of N,N’-Bis(9-acridinyl)-1,5-pentanediamine involves its ability to intercalate into DNA. The acridine moieties insert themselves between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the replication and transcription processes, leading to the inhibition of cell proliferation, particularly in cancer cells .
類似化合物との比較
- N,N’-Bis(4-ethyl-9-acridinyl)-1,8-octanediamine
- N,N’-Bis(3-aminopropyl)-4-methoxybenzylamine
- N,N’-Bis(2,4-dimethoxy-9-acridinyl)-1,4-bis(3-aminopropyl)piperazine
Comparison: N,N’-Bis(9-acridinyl)-1,5-pentanediamine is unique due to its specific structure, which allows for effective DNA intercalation. Compared to other similar compounds, it may exhibit different binding affinities and specificities for DNA sequences, influencing its effectiveness as an anticancer agent .
特性
CAS番号 |
61732-86-3 |
|---|---|
分子式 |
C31H28N4 |
分子量 |
456.6 g/mol |
IUPAC名 |
N,N'-di(acridin-9-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C31H28N4/c1(10-20-32-30-22-12-2-6-16-26(22)34-27-17-7-3-13-23(27)30)11-21-33-31-24-14-4-8-18-28(24)35-29-19-9-5-15-25(29)31/h2-9,12-19H,1,10-11,20-21H2,(H,32,34)(H,33,35) |
InChIキー |
ZDZDJUSBDOZJNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)
![1-[2-[2-[Butoxy(methyl)phosphoryl]oxyethoxy-ethenylphosphoryl]oxyethoxy-methylphosphoryl]oxybutane](/img/structure/B15345451.png)
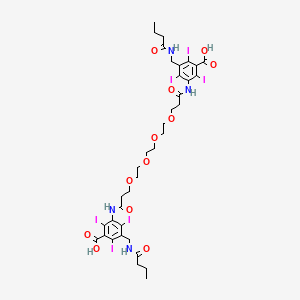
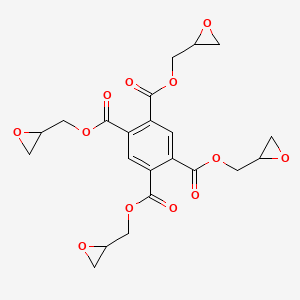
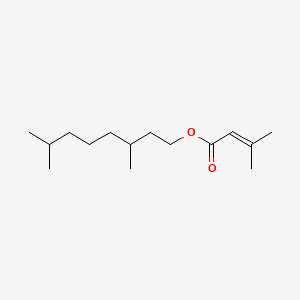
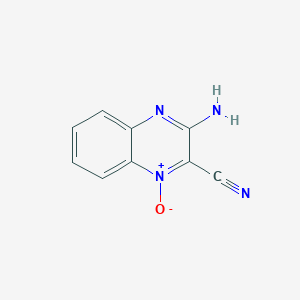
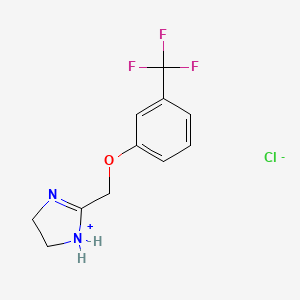


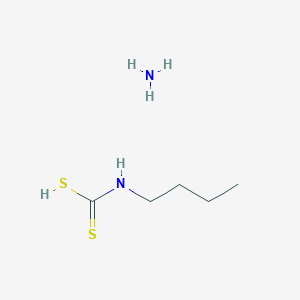
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
